(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Description
Properties
CAS No. |
791572-14-0 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3S,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1 |
InChI Key |
KWRNCAUXSJOYQO-QYNIQEEDSA-N |
Isomeric SMILES |
C1C[C@@H]2CN[C@@H]([C@@H]2C1)C(=O)O |
Canonical SMILES |
C1CC2CNC(C2C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Reaction Protocol
The most well-documented method involves lithiation followed by carboxylation using chiral ligands to induce stereoselectivity. Key steps include:
-
Starting Material : N-tert-butoxycarbonyl (N-Boc)-protected octahydrocyclopenta[c]pyrrole (III) serves as the precursor.
-
Solvent System : Methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), or dioxane.
-
Chiral Ligands : (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine.
-
Lithiation : Reaction with s-butyllithium (s-BuLi) at -78°C for 2–3 hours.
-
Carboxylation : Introduction of carbon dioxide or ethyl chloroformate to form the carboxylic acid moiety.
Stereochemical Control
The chiral ligand dictates the configuration at C-1. For instance, (+)-Tocosamine ensures the (1S,3aS,6aR) configuration by coordinating with lithium and directing CO₂ insertion. MTBE enhances ligand solubility and reaction homogeneity, critical for reproducibility.
Alternative Synthetic Routes
Cyclization-Functionalization Approach
A secondary method constructs the bicyclic core de novo before introducing the carboxylic acid:
-
Cyclization : Reacting pyrrolidine derivatives with cyclopentane precursors under acidic conditions.
-
Oxidation : Selective oxidation of a methylene group to a carboxylic acid using KMnO₄ or CrO₃.
Limitations : Lower stereoselectivity (∼50% enantiomeric excess) and multi-step purification.
Enzymatic Resolution
Racemic mixtures of the compound can be resolved using lipases or esterases , though this method is less common due to high costs.
Reaction Optimization Data
Industrial-Scale Production
Process Intensification
Chemical Reactions Analysis
Types of Reactions
(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid has been investigated for its therapeutic properties against various diseases:
- Anticancer Activity : Research indicates that this compound can selectively degrade oncogenic proteins, reducing cell proliferation in cancer cell lines. In xenograft models, treatment with the compound led to a significant decrease in tumor size.
- Antidiabetic Properties : Studies have shown that derivatives of this compound enhance insulin sensitivity and reduce blood glucose levels in diabetic rodent models .
- Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases.
Biological Research
The compound is utilized to study interactions between small molecules and biological macromolecules:
- Enzyme Interactions : It has been used to investigate the mechanisms of action involving specific enzymes related to metabolic pathways.
- Binding Affinities : Derivatives have shown high binding affinities for retinol-binding protein (RBP4), indicating potential applications in ocular health.
Industrial Applications
In the industrial sector, (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is applied in the production of specialty chemicals and advanced materials:
- Chemical Synthesis : It serves as an intermediate in synthesizing various complex organic molecules and specialty chemicals used in coatings and adhesives.
Case Study 1: Antiviral Agents
A study demonstrated that derivatives of (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid effectively inhibited hepatitis C virus protease. This showcases its potential as a lead compound in antiviral drug development .
Case Study 2: Antidiabetic Compounds
Research focused on synthesizing antidiabetic agents from this compound revealed significant improvements in blood glucose management in preclinical models. The findings suggest that modifications to its structure can enhance efficacy against diabetes.
Mechanism of Action
The mechanism of action of (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs in Bicyclic Carboxylic Acids
Ester and Protected Derivatives
Pharmaceutical-Related Compounds
Key Findings and Differentiation
Core Structure: The target compound’s bicyclic cyclopentapyrrole system distinguishes it from indole-based analogs (e.g., octahydro-1H-indole-2-carboxylic acids) and monocyclic derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .
Functional Groups: The hydrochloride salt form enhances solubility, making it preferable for pharmaceutical formulations .
Stereochemical Specificity : The (1S,3aS,6aR) configuration is critical for its role in ACE inhibitors, as mismatched stereochemistry in analogs reduces biological activity .
Synthetic Utility : Esterified forms (e.g., tert-butyl esters) serve as protected intermediates, enabling selective functionalization during drug synthesis .
Biological Activity
(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopentane ring fused to a pyrrole moiety, positions it as a candidate for various therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C8H13NO2
- Molecular Weight : 155.19 g/mol
- CAS Number : 926276-11-1
Antiviral Properties
Research indicates that (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid exhibits antiviral activity, particularly as an intermediate in the synthesis of drugs targeting viral proteases. Notably, it has been linked to the development of inhibitors for the hepatitis C virus protease. The compound's structural features facilitate interactions with viral targets, enhancing its efficacy against viral replication processes .
Anti-Cancer Activity
The compound has also been investigated for its potential anti-cancer properties. Studies suggest that it acts as an allosteric inhibitor of SHP2, a protein implicated in various cancers. By inhibiting SHP2 activity, the compound may disrupt signaling pathways that promote tumor growth and survival .
Study 1: Antiviral Efficacy
In a preclinical study focusing on hepatitis C virus (HCV) protease inhibitors, (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid was synthesized and tested for its ability to inhibit HCV replication in vitro. The results demonstrated a significant reduction in viral load, indicating its potential as a therapeutic agent against HCV.
Study 2: Cancer Treatment Potential
A separate investigation evaluated the compound's effects on cancer cell lines. The study revealed that treatment with (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid led to reduced cell proliferation and increased apoptosis in SHP2-dependent cancer models. These findings support its role as a viable candidate for further development in cancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | Bicyclic | Lacks keto group at position four |
| 3-Amino-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid | Bicyclic | Contains an amino group |
| 4-Hydroxy-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid | Bicyclic | Hydroxy group replaces keto functionality |
The uniqueness of (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which may enhance its biological activity compared to structurally similar compounds.
Q & A
Q. What are the optimal synthetic routes for (1S,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid, and how can reaction conditions be controlled to minimize by-products?
The synthesis typically involves cyclization or functional group transformations of pyrrole derivatives. Key parameters include:
- Temperature : Maintained between 0–50°C to avoid decomposition of intermediates.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts may accelerate ring closure .
- Protective groups : Boc (tert-butoxycarbonyl) groups are used to protect amines during multi-step syntheses, as seen in related compounds like rel-(1R,3aR,6aS)-2-(tert-butoxycarbonyl) derivatives .
Q. Which spectroscopic and computational methods are most effective for structural elucidation of this compound?
- NMR : H and C NMR are critical for confirming stereochemistry, particularly the (1S,3aS,6aR) configuration. Coupling constants in the 2.5–4.0 ppm range indicate rigid bicyclic geometry .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₈H₁₃NO₂, MW 155.19) .
- Computational modeling : Density Functional Theory (DFT) optimizes the structure for comparison with crystallographic data .
Advanced Research Questions
Q. How does stereochemical integrity impact biological activity, and what strategies ensure enantiomeric purity during synthesis?
The (1S,3aS,6aR) configuration is critical for interactions with biological targets (e.g., ACE inhibition in Ramipril analogs). Methods to preserve stereochemistry include:
- Chiral auxiliaries : Use of enantiopure starting materials or chiral catalysts .
- Chromatographic resolution : Chiral HPLC separates diastereomers, as demonstrated in Ramipril-related impurities .
- Crystallization control : Solvent polarity adjustments favor crystallization of the desired enantiomer .
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential, and how are conflicting activity data resolved?
- ACE inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric methods (e.g., Ramipril’s IC₅₀ = 4 nM for ACE) .
- Data contradiction analysis : Discrepancies may arise from assay conditions (pH, substrate concentration). Normalize results using reference standards and validate via orthogonal methods (e.g., SPR or ITC) .
Q. How can computational docking studies predict the compound’s interaction with biological targets?
- Target selection : Focus on proteins with conserved binding pockets (e.g., ACE or prolyl oligopeptidase).
- Docking software : Tools like AutoDock Vina or Schrödinger Suite model interactions using the compound’s 3D structure (InChI: 1S/C8H13NO2...) .
- Validation : Compare predicted binding energies with experimental IC₅₀ values and mutagenesis data .
Methodological Notes
- Stereochemical assignments : Always correlate NMR data with X-ray crystallography or optical rotation measurements to avoid misassignment .
- Reaction scalability : Pilot studies under inert atmospheres (N₂/Ar) reduce oxidation risks during large-scale synthesis .
- Safety protocols : Follow GHS guidelines for handling acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
